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Compound of Interest

1,4-Dihydro-6-methylquinoxaline-
2,3-dione

Cat. No.: B1293492

Compound Name:

An In-depth Technical Guide on 1,4-Dihydro-6-methylquinoxaline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular properties, synthesis,
and potential biological significance of 1,4-Dihydro-6-methylquinoxaline-2,3-dione, a
member of the quinoxaline-2,3-dione class of heterocyclic compounds. This class is of
significant interest in medicinal chemistry due to the diverse biological activities exhibited by its
derivatives.

Molecular Data Summary

The fundamental molecular properties of 1,4-Dihydro-6-methylquinoxaline-2,3-dione are
summarized in the table below. These data are essential for experimental design, analytical
characterization, and computational modeling.
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Property Value

Molecular Formula CoHsN20:2

Molecular Weight 176.17 g/mol

CAS Number 6309-61-1

Appearance White to almost white crystalline powder
IUPAC Name 6-methyl-1,4-dihydroquinoxaline-2,3-dione

Experimental Protocols

The synthesis of quinoxaline-2,3-diones is primarily achieved through the cyclocondensation of
an o-phenylenediamine with an oxalic acid derivative.[1] Various methods have been
developed to optimize this reaction in terms of yield, reaction time, and environmental impact.

General Synthesis of Quinoxaline-2,3-diones

A common and straightforward method for synthesizing the quinoxaline-2,3-dione scaffold
involves the reaction of the appropriately substituted o-phenylenediamine with oxalic acid.[2]

Protocol 1: Conventional Heating

A mixture of the substituted o-phenylenediamine (1 equivalent) and oxalic acid (1 equivalent)

IS prepared in a suitable solvent, such as a dilute acid (e.g., 4N HCI).[3]

e The reaction mixture is heated under reflux for a specified period, typically ranging from 30
minutes to several hours.[1]

e The progress of the reaction can be monitored using thin-layer chromatography (TLC).[1]

e Upon completion, the reaction mixture is cooled, often on ice, to facilitate the precipitation of
the product.[1]

e The solid product is collected by filtration, washed with water, and then dried.
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Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol
or a 5% NaOH solution followed by neutralization with dilute HCI.[1]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of the reaction, often leading to improved

yields and reduced reaction times.[1][4]

A powdered mixture of the substituted o-phenylenediamine (1 equivalent) and oxalic acid
dihydrate (1 equivalent) is placed in a microwave-safe vessel.[4]

A small amount of water (e.g., 1 mL) is added, and the mixture is thoroughly combined.[4]

The mixture is irradiated in a microwave reactor at a specified power (e.g., 250-400 W) for a
short duration (e.g., 3-5 minutes).[1][4]

After the initial irradiation, additional water may be added, followed by a brief period of
further irradiation to ensure complete dissolution.[1]

The solution is allowed to cool to room temperature, inducing crystallization of the product.

The product is isolated by filtration, washed with water, and recrystallized if necessary.

Protocol 3: Solvent-Free Grinding

This environmentally friendly method avoids the use of solvents and often proceeds efficiently

at room temperature.[5]

A mixture of the substituted o-phenylenediamine (1 equivalent) and oxalic acid (1 equivalent)
is placed in a mortar.[5][6]

The reactants are thoroughly ground together with a pestle at room temperature.[5][6]

Grinding is continued until the mixture turns into a melt or a solid mass.[6]

The resulting product can then be purified by crystallization from water or a water/ethanol
mixture.[5]

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/pdf/Technical_Support_Center_Synthesis_of_Quoxaline_2_3_diones.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Synthesis_of_Quoxaline_2_3_diones.pdf
https://www.pharmacyjournal.in/assets/archives/2023/vol8issue1/8001-220.pdf
https://www.pharmacyjournal.in/assets/archives/2023/vol8issue1/8001-220.pdf
https://www.pharmacyjournal.in/assets/archives/2023/vol8issue1/8001-220.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Synthesis_of_Quoxaline_2_3_diones.pdf
https://www.pharmacyjournal.in/assets/archives/2023/vol8issue1/8001-220.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Synthesis_of_Quoxaline_2_3_diones.pdf
https://www.ias.ac.in/public/Volumes/jcsc/118/05/0425-0428.pdf
https://www.ias.ac.in/public/Volumes/jcsc/118/05/0425-0428.pdf
https://ijpda.org/index.php/journal/article/download/291/286/570
https://www.ias.ac.in/public/Volumes/jcsc/118/05/0425-0428.pdf
https://ijpda.org/index.php/journal/article/download/291/286/570
https://ijpda.org/index.php/journal/article/download/291/286/570
https://www.ias.ac.in/public/Volumes/jcsc/118/05/0425-0428.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293492?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Characterization

The synthesized 1,4-Dihydro-6-methylquinoxaline-2,3-dione and its derivatives are typically
characterized using a combination of spectroscopic and analytical techniques:

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR are used to confirm the
chemical structure. For 6-methyl-1,4-dihydro-quinoxaline-2,3-dione, characteristic signals for
the methyl group, aromatic protons, and NH protons would be expected.[5][7]

« Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify functional groups, such
as the C=0 stretching of the dione and the N-H stretching of the amide groups.[6][7]

o Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of
the compound and to analyze its fragmentation pattern, further confirming its identity.[8]

e Melting Point Determination: The melting point is a crucial physical property for assessing
the purity of the synthesized compound.[6]

Signaling Pathways and Biological Activity

Quinoxaline-2,3-dione derivatives are well-documented for their broad spectrum of biological
activities, which include antibacterial, antifungal, anticancer, and anti-inflammatory properties.
[9] A primary mechanism of action for many compounds in this class is the antagonism of
ilonotropic glutamate receptors, specifically the AMPA, kainate, and NMDA receptors.[10]

Antagonism of Glutamate Receptors

Glutamate is the primary excitatory neurotransmitter in the central nervous system. Its over-
activation can lead to excitotoxicity, a process implicated in various neurological disorders.
Quinoxaline-2,3-diones can act as competitive antagonists at the glutamate binding site on
AMPA and kainate receptors, and at the glycine co-agonist site on NMDA receptors.[11] This
inhibitory action modulates neuronal excitation and has potential therapeutic applications in
conditions such as epilepsy and neurodegenerative diseases.
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Caption: Antagonism of glutamate receptors by quinoxaline-2,3-diones.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the synthesis and
characterization of 1,4-Dihydro-6-methylquinoxaline-2,3-dione.
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Caption: General workflow for synthesis and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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